1-(4-Amino-3-bromo-phenyl)-ethanone

Catalog No.
S670553
CAS No.
56759-32-1
M.F
C8H8BrNO
M. Wt
214.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Amino-3-bromo-phenyl)-ethanone

CAS Number

56759-32-1

Product Name

1-(4-Amino-3-bromo-phenyl)-ethanone

IUPAC Name

1-(4-amino-3-bromophenyl)ethanone

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

InChI

InChI=1S/C8H8BrNO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3

InChI Key

ASMVJBACZFHISI-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1)N)Br

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N)Br

1-(4-Amino-3-bromo-phenyl)-ethanone, also known by its CAS number 56759-32-1, is a chemical compound characterized by its molecular formula C8H8BrNOC_8H_8BrNO and a molar mass of approximately 214.06 g/mol. This compound features a bromine atom and an amino group attached to a phenyl ring, making it a member of the aminophenyl ethanone family. Its physical properties include a predicted density of 1.535g/cm31.535\,g/cm^3, a melting point range of 5962°C59-62\,°C, and a boiling point of about 344.1°C344.1\,°C .

The structure of 1-(4-Amino-3-bromo-phenyl)-ethanone can be visualized as follows:

This compound has drawn interest in various fields due to its potential applications in medicinal chemistry and organic synthesis.

  • Chemical Databases

    Resources like PubChem () acknowledge the existence of the compound but do not provide details on its use in research.

  • Limited Literature Search

    A general search for scientific articles mentioning 1-(4-Amino-3-bromo-phenyl)-ethanone yielded no substantial results. This suggests the compound may be either a niche molecule with specific research applications not widely reported, or a recently synthesized compound yet to be explored in detail.

Further investigation might be possible through:

  • Patent Databases

    Searching for patents mentioning 1-(4-Amino-3-bromo-phenyl)-ethanone could reveal potential applications or uses in specific technologies.

  • Direct Contact with Chemical Suppliers

    Some suppliers listed for 1-(4-Amino-3-bromo-phenyl)-ethanone might have additional information on its research applications or be able to connect you with researchers who have used it.

, primarily substitution reactions due to the presence of the amino and bromo groups. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for further functionalization.
  • Acylation: The carbonyl group can undergo acylation reactions, which are useful for synthesizing more complex molecules.
  • Reduction Reactions: The compound can be reduced to yield different derivatives, which may exhibit varied biological activities .

The synthesis of 1-(4-Amino-3-bromo-phenyl)-ethanone can be achieved through various methods:

  • Reaction with Benzoyl Chloride: One common method involves reacting 4-amino-3-bromophenol with benzoyl chloride under basic conditions to form the desired ethanone .
  • Palladium-Catalyzed Reactions: Another method utilizes tetrakis(triphenylphosphine) palladium(0) as a catalyst in conjunction with 1,8-diazabicyclo[5.4.0]undec-7-ene in an aqueous medium, yielding high purity products after extraction and purification steps .

These methods highlight the versatility in synthesizing this compound, allowing for modifications depending on desired outcomes.

1-(4-Amino-3-bromo-phenyl)-ethanone is primarily utilized in research and development settings. Its applications include:

  • Organic Synthesis: As an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Research: Potential lead compound in drug discovery due to its structural characteristics.
  • Material Science: Used in developing new materials with specific properties based on its reactivity .

Several compounds share structural similarities with 1-(4-Amino-3-bromo-phenyl)-ethanone. Below is a comparison highlighting their unique features:

Compound NameCAS NumberSimilarityUnique Features
1-(2-Amino-4-bromophenyl)ethanone123858-51-50.84Different amino positioning on the phenyl ring
1-(2-Amino-5-bromophenyl)ethanone29124-56-90.84Variation in bromine positioning
5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one158205-19-70.93Indenone structure introduces cyclic characteristics
1-(2-Amino-6-bromophenyl)ethanone55830-09-60.83Another variant with different amino positioning

These comparisons illustrate how variations in structure can influence chemical behavior and potential applications.

XLogP3

1.6

Wikipedia

1-(4-Amino-3-bromo-phenyl)-ethanone

Dates

Modify: 2023-08-15

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